4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde

描述

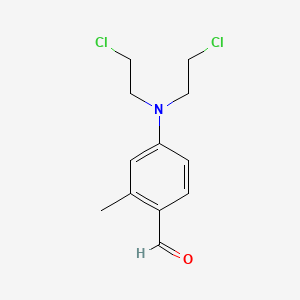

4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde (CAS: 26459-95-0) is a nitrogen mustard derivative with the molecular formula C₁₂H₁₅Cl₂NO and a molecular weight of 260.160 g/mol . Structurally, it features a toluic aldehyde backbone substituted at the 4-position with a bis(2-chloroethyl)amino group and a methyl group at the 2-position. This compound is classified as an alkylating agent, leveraging its chloroethyl groups to form covalent DNA crosslinks, a mechanism common to anticancer and cytotoxic agents . Its IUPAC name is 4-[bis(2-chloroethyl)amino]-2-methylbenzaldehyde, and it is also known by synonyms such as o-Tolualdehyde, 4-(bis(2-chloroethyl)amino)- .

属性

IUPAC Name |

4-[bis(2-chloroethyl)amino]-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-10-8-12(3-2-11(10)9-16)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIAXDULHBLZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181054 | |

| Record name | 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26459-95-0 | |

| Record name | 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026459950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702989 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of 4-Amino-2-tolualdehyde

The foundational approach involves the alkylation of 4-amino-2-tolualdehyde with 2-chloroethylating agents. A two-step procedure is commonly employed:

- Amination : The primary amine group of 4-amino-2-tolualdehyde reacts with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate.

- Chloroethylation : Subsequent treatment with 2-chloroethyl chloride or thionyl chloride introduces the second chloroethyl group.

Reaction Conditions :

- Solvent : Anhydrous toluene or dichloromethane ensures minimal hydrolysis of intermediates.

- Temperature : Reactions are conducted under reflux (75–120°C) to facilitate nucleophilic substitution.

- Catalysts : Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) enhance electrophilicity at the amine site, improving reaction kinetics.

Work-Up and Purification :

- Post-reaction, the mixture is acidified to pH 3–5 using hydrochloric acid to precipitate unreacted starting materials.

- Extraction with dichloromethane followed by column chromatography on silica gel yields the pure product.

Industrial Production Techniques

Scalable Synthetic Routes

Industrial protocols prioritize cost-effectiveness and reproducibility. A patented method for analogous compounds involves:

- Large-Scale Alkylation : Utilizing excess 2-chloroethylamine hydrochloride (3–5 equivalents) to drive the reaction to completion.

- Solvent Systems : High-boiling solvents like propyl carbinol or methyl isobutyl ketone (MIBK) enable reflux without rapid solvent loss.

Catalyst Optimization :

- Zinc Chloride : At 1–5 wt% of the substrate, ZnCl₂ achieves yields >60% in 24-hour reflux.

- Aluminum Chloride : Higher activity at lower temperatures (100–110°C) but requires rigorous moisture exclusion.

Purification Strategies :

- Recrystallization : Ethyl acetate or t-butyl methyl ether isolates the product with >99% purity.

- Distillation : Reduced-pressure distillation removes high-boiling solvents prior to crystallization.

Comparative Analysis of Methodologies

Yield and Efficiency Across Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 4–6 hours | 24–48 hours |

| Yield | 70–85% | 50–65% |

| Purity | >98% | >99% |

| Catalyst Loading | 5–10% | 1–5% |

Key Observations :

- Industrial methods trade shorter reaction times for higher volumetric productivity.

- Catalyst choice significantly impacts yield; ZnCl₂ outperforms AlCl₃ in moisture tolerance.

Recent Advances and Patented Technologies

Adaptations from Benzaldehyde Derivatives

A 2025 patent (CN102731327A) details the synthesis of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde, offering insights applicable to chloroethyl analogs:

- Substrate Flexibility : Replacement of p-fluorobenzaldehyde with 4-chloro-2-tolualdehyde enables direct chloroethylation.

- Catalyst Innovations : Boron trifluoride etherate (BF₃·Et₂O) reduces side reactions during alkylation, improving selectivity.

Case Study :

- Protocol : 4-chloro-2-tolualdehyde (160 g), diethanolamine (270 g), and AlCl₃ (16 g) in xylene at 140°C for 24 hours yielded 83.5 g (35.1%) of purified product.

- Adaptation : Substituting diethanolamine with 2-chloroethylamine hydrochloride could streamline the synthesis of the target compound.

Challenges and Optimization Strategies

Common Pitfalls

Mitigation Approaches

- Stepwise Alkylation : Introducing one chloroethyl group at a time minimizes over-alkylation.

- Inert Atmosphere : Nitrogen or argon blankets prevent oxidation and hydrolysis during reflux.

Optimized Protocol :

- React 4-amino-2-tolualdehyde (1 eq) with 2-chloroethylamine hydrochloride (2.2 eq) in anhydrous toluene under N₂.

- Add ZnCl₂ (5 wt%) and reflux at 110°C for 12 hours.

- Acidify to pH 4, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

化学反应分析

Types of Reactions

4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various synthetic pathways, including:

- Synthesis of Nitrogen Mustards : This compound can be transformed into nitrogen mustards, which are known for their anticancer properties. The chloroethyl groups allow for nucleophilic substitution reactions that can lead to the formation of biologically active derivatives .

- Oxidation and Reduction Reactions : The aldehyde functionality can undergo oxidation to form carboxylic acids or ketones, while reduction can convert the aldehyde to an alcohol. These transformations are crucial for developing new chemical entities with desired biological activities.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth. For instance, related compounds have demonstrated potent inhibition against various cancer cell lines, showcasing their potential as anticancer agents .

- Mechanism of Action : The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to DNA cross-linking. This mechanism is similar to that of established chemotherapeutic agents, which disrupt DNA replication and cell division.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development:

- Drug Development : Its ability to inhibit histone deacetylases (HDACs), particularly HDAC3, positions it as a candidate for developing isoform-selective HDAC inhibitors. Such inhibitors are valuable in cancer therapy due to their role in regulating gene expression .

- Combination Therapies : Research has indicated that compounds derived from this compound can enhance the efficacy of existing chemotherapeutics when used in combination treatments .

Case Studies

- In Vivo Studies : A study demonstrated that a derivative of this compound showed a tumor growth inhibition rate of approximately 48.89% in xenograft models, indicating its potential efficacy as an anticancer agent .

- Mechanistic Studies : Research has detailed how this compound induces apoptosis and cell cycle arrest in cancer cells, contributing to its antitumor effects. These findings support further exploration into its therapeutic applications .

作用机制

The mechanism of action of 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This compound can cross-link DNA strands, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy .

相似化合物的比较

4-Bis(2-chloroethyl)aminobenzaldehyde

- CAS : 1208-03-3

- Molecular Formula: C₁₁H₁₃Cl₂NO

- Molecular Weight : 246.133 g/mol

- Key Differences: Lacks the methyl group at the 2-position present in 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde. Comparative studies suggest that the methyl group in the toluic derivative may improve lipophilicity, influencing membrane permeability and tissue distribution .

Nitrogen Mustard HN1 (Bis(2-chloroethyl)ethylamine)

- CAS : 538-07-8

- Molecular Formula : C₅H₁₁Cl₂N

- Molecular Weight : 170.06 g/mol

- Key Differences: HN1 is a simpler nitrogen mustard without the aldehyde or aromatic backbone. The aldehyde group in this compound may confer electrophilic reactivity, enabling conjugation with biological nucleophiles (e.g., proteins or DNA) beyond alkylation.

4-Methyl-3-bis(2-chloroethyl)aminobenzoic Acid (4-Me-CABA)

- Molecular Formula: C₁₁H₁₃Cl₂NO₂

- Molecular Weight : 278.14 g/mol (estimated)

- Key Differences :

- Features a carboxylic acid group instead of an aldehyde.

- In studies, esterification of 4-Me-CABA with steroids enhanced antileukemic activity by improving DNA sequence targeting and reducing systemic toxicity. This highlights the importance of functional group modifications in optimizing therapeutic profiles .

Comparative Data Table

Research Findings and Significance

- The aldehyde group distinguishes it from classic nitrogen mustards (e.g., HN1), possibly enabling additional reactivity or metabolic pathways that influence toxicity and selectivity .

- Therapeutic Potential: In drug sensitivity analyses, this compound is flagged as "Drug sensitive", suggesting utility in targeted therapies . Conjugation strategies (e.g., esterification with steroids, as seen in 4-Me-CABA derivatives) could further refine its therapeutic index by reducing off-target toxicity .

Conflicting Data Clarification :

生物活性

4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde, a compound with significant potential in medicinal chemistry, is recognized for its biological activity, particularly in the context of cancer therapeutics. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₅Cl₂N O

- Molecular Weight : 260.16 g/mol

- CAS Number : 26459-95-0

The compound features a bis(2-chloroethyl)amino group attached to a toluene derivative, which is crucial for its reactivity and biological interactions.

This compound acts primarily as an alkylating agent. Its mechanism involves the formation of covalent bonds with nucleophilic sites in biomolecules, particularly DNA. This cross-linking inhibits DNA replication and cell division, similar to other chemotherapeutic agents.

Key Mechanisms:

- Covalent Bond Formation : The compound interacts with nucleophilic sites on DNA, leading to cross-linking.

- Inhibition of Cell Division : By disrupting DNA integrity, it prevents the proliferation of cancer cells.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

-

Histone Deacetylase (HDAC) Inhibition : A related compound, 4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated potent HDAC3 inhibition with an IC₅₀ of 95.48 nM and showed antiproliferative effects against HepG2 cells with an IC₅₀ value of 1.30 μM . The mechanism involved promotion of apoptosis and G2/M phase arrest.

Compound IC₅₀ (HepG2) HDAC Target Tumor Growth Inhibition FNA 1.30 μM HDAC3 48.89% - Xenograft Model Studies : In vivo studies using xenograft models have shown that FNA can inhibit tumor growth effectively, indicating the potential for similar activity in this compound .

Other Biological Activities

The compound has also been investigated for various other biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cell Cycle Modulation : Research indicates that it may affect cell cycle progression in cancer cells, contributing to its antitumor effects.

Synthesis and Research Applications

The synthesis typically involves the reaction of 4-amino-2-tolualdehyde with 2-chloroethylamine hydrochloride under controlled conditions. This compound serves as a versatile intermediate in organic synthesis and has applications in drug development.

Research Applications:

- Medicinal Chemistry : Used as a lead compound for developing new anticancer agents.

- Chemical Biology : Studied for its interactions with biological macromolecules.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is typically synthesized via alkylation or nucleophilic substitution reactions. Optimization can be achieved through factorial design experiments, where parameters such as temperature, solvent polarity, catalyst loading, and reaction time are systematically varied. For instance, using a 2^k factorial design (where k = number of variables) allows identification of critical factors affecting yield. Reaction progress can be monitored via HPLC or GC-MS, and purity assessed using NMR and LC-MS .

Q. How should this compound be handled and stored to maintain chemical stability during experiments?

- Methodological Answer : Due to its chloroethyl groups, the compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (e.g., argon) in airtight containers at –20°C. Avoid contact with oxidizing agents to prevent decomposition into toxic byproducts like HCl gas. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions and detect impurities. Key signals include aromatic protons (δ 6.8–7.5 ppm) and chloroethyl groups (δ 3.5–3.8 ppm).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : High-resolution MS (HRMS) validates molecular weight, while LC retention time assesses purity.

- Elemental Analysis : Matches experimental and theoretical C/H/N/Cl percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in alkylation or cross-coupling reactions?

- Methodological Answer : Mechanistic studies require kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (e.g., ²H or ¹³C) to track bond formation/cleavage. Computational tools like density functional theory (DFT) can model transition states. For example, studying the activation energy of N-alkylation steps using substituent-specific probes (e.g., steric vs. electronic effects) clarifies rate-determining steps .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets or materials?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COMSOL Multiphysics) predict binding affinities or material properties. For biological targets, docking studies (AutoDock Vina) can identify potential binding sites. Parameterize force fields using experimentally derived logP and pKa values. Validate models with in vitro assays .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

- Methodological Answer :

- Reproducibility Checks : Standardize protocols (e.g., solvent degassing, catalyst purity).

- Statistical Analysis : Apply ANOVA to identify outliers or confounding variables.

- Byproduct Characterization : Use tandem MS/MS or X-ray crystallography to identify impurities. For example, trace oxidation products might form due to residual moisture, detectable via IR spectroscopy (C=O stretches) .

Q. What methodologies are recommended for assessing the compound’s toxicity profile in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Use HepG2 cells for cytotoxicity screening (MTT assay) and Ames tests for mutagenicity.

- In Vivo Models : Administer graded doses to rodents (OECD 423 guidelines) to determine LD50 and organ-specific toxicity. Monitor biomarkers like serum ALT/AST for hepatic damage.

- Metabolite Profiling : Identify toxic metabolites via LC-HRMS and compare with known chloroethylamine toxicants .

Q. How can the environmental fate and ecological impact of this compound be systematically evaluated?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B (modified Sturm test) to assess microbial breakdown in aqueous systems.

- Ecotoxicology : Test acute toxicity on Daphnia magna (EC50) and algal growth inhibition (OECD 201).

- Persistence Analysis : Measure half-life in soil/water under UV light (photolysis) and aerobic/anaerobic conditions. Correlate with logKow to predict bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。